molecular formula C7H7F2NO3S B1395291 3-(Difluoromethoxy)benzene-1-sulfonamide CAS No. 1228461-82-2

3-(Difluoromethoxy)benzene-1-sulfonamide

Cat. No.: B1395291
CAS No.: 1228461-82-2
M. Wt: 223.2 g/mol
InChI Key: PXXGOQSGJSXZAD-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1228461-82-2 . It has a molecular weight of 223.2 and its IUPAC name is 3-(difluoromethoxy)benzenesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7F2NO3S/c8-7(9)13-5-2-1-3-6(4-5)14(10,11)12/h1-4,7H,(H2,10,11,12) . This indicates the molecular structure of the compound.

It is stored at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While specific future directions for 3-(Difluoromethoxy)benzene-1-sulfonamide are not available, research involving sulfonamides has shown promise in the development of new anticancer agents . The study revealed that the insertion of 1,3,5-triazines as cyclic linkers enhanced the significant anticancer and hCA IX inhibition activity of benzenesulfonamides .

Biochemical Analysis

Biochemical Properties

3-(Difluoromethoxy)benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain sulfonamide-sensitive enzymes, which are crucial in metabolic pathways . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, this compound affects cellular metabolism by inhibiting enzymes involved in key metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of sulfonamide-sensitive enzymes by binding to their active sites. This binding prevents the enzymes from interacting with their natural substrates, thereby disrupting normal biochemical processes. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions . It may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function . At higher doses, it can cause significant changes, including enzyme inhibition, alterations in gene expression, and toxic effects. Studies have identified threshold doses at which the compound begins to exhibit adverse effects, such as toxicity and organ damage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For example, it can inhibit enzymes involved in the synthesis of folic acid, a vital cofactor in many biochemical reactions. This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

3-(difluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO3S/c8-7(9)13-5-2-1-3-6(4-5)14(10,11)12/h1-4,7H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXGOQSGJSXZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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